3-Methylpiperidine-3,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3 |
InChI Key |
HYKBZZUNSZBYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylpiperidine 3,4 Diol and Its Analogues
Strategic Approaches to the Piperidine (B6355638) Ring Construction
The synthesis of the piperidine core of 3-Methylpiperidine-3,4-diol and its analogues can be achieved through various strategic approaches. A key strategy involves the construction of the heterocyclic ring from an acyclic precursor through intramolecular cyclization, which offers a high degree of control over stereochemistry.
Intramolecular Cyclization Techniques
Intramolecular cyclization is a powerful strategy for the synthesis of piperidines, wherein a suitably functionalized linear molecule undergoes ring closure. nih.gov This approach is advantageous as the stereocenters present in the acyclic precursor can effectively control the stereochemistry of the final cyclic product. Various methods, including metal-catalyzed, electrophilic, aza-Michael, and radical-mediated cyclizations, have been developed for the synthesis of substituted piperidines. nih.gov
Transition metal catalysis has emerged as a powerful tool for the synthesis of piperidine derivatives. tandfonline.com Various metals, including gold, palladium, rhodium, nickel, and cobalt, have been employed to catalyze the intramolecular cyclization of amino-alkenes, amino-alkynes, and other suitable precursors. nih.govtandfonline.com
Gold-catalyzed cyclization of enynyl esters represents an efficient route to polyfunctionalized piperidines. This tandem protocol involves an isomerization of the enynyl ester followed by an intramolecular [3+2] cycloaddition. nih.gov Similarly, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts have also been utilized for the enantioselective oxidative amination of alkenes, providing a novel approach to chiral piperidines. nih.gov
Rhodium catalysts have been shown to be effective in the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, leading to the formation of 3-arylpiperidines in high yields. organic-chemistry.org Furthermore, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes offers a regioselective and mild method for preparing six-membered N-heterocycles. nih.gov Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes also provides a route to various piperidines. nih.gov
A summary of metal-catalyzed cyclization approaches for piperidine synthesis is presented in the table below.
| Catalyst Type | Reaction Type | Substrate | Product | Ref. |
| Gold (Au) | Tandem acyloxy migration/intramolecular [3+2] cycloaddition | Enynyl esters | Polyfunctional piperidines | nih.gov |
| Gold (Au) | Oxidative amination | Non-activated alkenes | Substituted piperidines | nih.gov |
| Palladium (Pd) | Enantioselective oxidative amination | Non-activated alkenes | Chiral piperidines | nih.gov |
| Rhodium (Rh) | Intramolecular anti-Markovnikov hydroamination | 1-(3-Aminopropyl)vinylarenes | 3-Arylpiperidines | organic-chemistry.org |
| Nickel (Ni) | Intramolecular hydroalkenylation | 1,6-Ene-dienes | N-Heterocycles | nih.gov |
| Cobalt (Co) | Radical intramolecular cyclization | Linear amino-aldehydes | Piperidines | nih.gov |
Electrophilic cyclization is a well-established method for the synthesis of piperidines. nih.gov This approach typically involves the activation of a double or triple bond by an electrophile, followed by nucleophilic attack by a tethered nitrogen atom. For instance, homoallylic amines can undergo a Prins-type cyclization when treated with an aldehyde in the presence of an acid catalyst to yield 4-hydroxypiperidines. youtube.com Another example involves the reaction of homoallylic amines with dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid, which generates a chloromethyl thiother, a synthetic equivalent of formaldehyde, leading to the formation of 4-chloropiperidines. organic-chemistry.org
The intramolecular aza-Michael addition is a powerful reaction for the construction of nitrogen-containing heterocycles, including piperidines. ntu.edu.sgnih.gov This reaction involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound or other Michael acceptor. ntu.edu.sg The 6-endo-trig cyclization of an amine onto an activated alkene is a key step in the synthesis of various piperidine derivatives. ntu.edu.sg
Organocatalytic enantioselective aza-Michael reactions have been developed for the synthesis of protected 2,5- and 2,5,5-substituted piperidines. nih.gov Furthermore, a transaminase-triggered aza-Michael approach provides a biocatalytic route to enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. scispace.com A "Clip-Cycle" strategy, involving a cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, has been used to synthesize 3-spiropiperidines. rsc.org
Radical cyclizations offer a versatile method for the synthesis of piperidines, often under mild conditions. nih.gov These reactions typically involve the generation of a radical species that undergoes intramolecular cyclization. For example, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Another approach involves the photoredox-catalyzed hydroarylation of linear aryl halide precursors to construct spirocyclic piperidines. nih.gov This method utilizes an organic photoredox catalyst and a trialkylamine reductant to generate an aryl radical, which then undergoes regioselective cyclization. nih.gov
Furthermore, an enantioselective δ-C-H cyanation has been developed, which proceeds via an N-centered radical relay intercepted by a chiral copper catalyst. The resulting enantioenriched δ-amino nitriles can be converted to a family of chiral piperidines. nih.gov
Cycloaddition Reactions in Piperidine Synthesis
Cycloaddition reactions provide a convergent and often stereocontrolled route to the piperidine ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, of N-alkenyl iminium ions, which act as 2-azadienes. These species react with electron-rich and neutral alkene dienophiles to generate tetrahydropyridinium ions, which can be trapped in situ by a nucleophile to afford structurally complex piperidines. acs.org
Another approach involves the generation of a 3,4-piperidyne intermediate, which can undergo cycloaddition reactions with various trapping agents to synthesize annulated piperidines. tcichemicals.com Gold-catalyzed tandem acyloxy migration/intramolecular [3+2] cycloaddition of enynyl esters also provides an efficient route to polyfunctional piperidines. nih.gov
Hydrogenation Protocols for Piperidine Ring Formation
Hydrogenation of pyridine (B92270) derivatives is a fundamental and widely utilized method for the synthesis of piperidine rings. nih.gov This approach typically involves the reduction of a substituted pyridine precursor under hydrogen pressure, often with the aid of a metal catalyst.
A multi-stage hydrogenation process has been described for the preparation of 3-methylpiperidine (B147322). google.com This process begins with the hydrogenation of α-methylene glutaronitrile (B146979) using a highly dispersed nickel catalyst at temperatures between 20°C and 50°C and a hydrogen pressure of at least 14 kilograms per square centimeter. google.com The second stage of hydrogenation is conducted at higher temperatures (80°C to 175°C) and pressures (at least 42 kilograms per square centimeter) to yield 2-methyl-1,5-diaminopentane. google.com Subsequent cooling and venting of excess hydrogen is followed by an increase in temperature to at least 150°C, which induces the cyclization of 2-methyl-1,5-diaminopentane to form 3-methylpiperidine. google.com
Recent advancements have focused on developing more efficient and stereoselective hydrogenation methods. For instance, various pyridine derivatives can be hydrogenated using transition metal catalysts under specific conditions to control the stereochemistry of the resulting piperidine. nih.gov The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and stereoselectivity of these transformations.
Table 1: Hydrogenation Conditions for Piperidine Synthesis
| Precursor | Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Product |
| α-methylene glutaronitrile | Dispersed Nickel | 20-50 (Stage 1) | ≥ 14 (Stage 1) | α-methyl glutaronitrile |
| α-methyl glutaronitrile | Dispersed Nickel | 80-175 (Stage 2) | ≥ 42 (Stage 2) | 2-methyl-1,5-diaminopentane |
| 2-methyl-1,5-diaminopentane | - | ≥ 150 | - | 3-methylpiperidine |
Reductive Cyclization of Precursors
Reductive cyclization offers an alternative and often highly stereoselective route to substituted piperidines. This strategy involves the cyclization of a linear precursor containing both an amine and a group susceptible to reduction and subsequent ring closure.
One notable example is the reductive cyclization of 6-oxoamino acid derivatives to form 2,6-disubstituted piperidines. whiterose.ac.uk These precursors can be prepared through the conjugate addition of organozinc reagents, derived from amino acids like L-serine, to enones. whiterose.ac.uk The subsequent stereoselective reduction of the intermediate imine leads to the formation of the piperidine ring. whiterose.ac.uk
Another approach involves the reductive amination of diformyl intermediates, which can be generated from the oxidative cleavage of cyclic olefins. nih.gov This method allows for ring expansion and the formation of piperidine scaffolds with controlled stereochemistry. nih.gov The use of chiral amines in this process can induce asymmetry in the final product. nih.gov
Furthermore, the reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, has been demonstrated as a diastereoselective method for piperidine synthesis. nih.gov Additionally, a one-pot azide (B81097) reductive cyclization of an aldehyde has been employed in the enantioselective synthesis of a 3-hydroxypiperidine-4-carboxylic acid derivative. nih.gov
Table 2: Reductive Cyclization Strategies for Piperidine Synthesis
| Precursor Type | Key Reaction | Product | Stereocontrol |
| 6-Oxoamino acid derivatives | Stereoselective imine reduction | 2,6-Disubstituted piperidines | Diastereoselective |
| Diformyl intermediates | Reductive amination with chiral amines | Substituted piperidines | Enantioselective |
| Amino acetals | Reductive cyclization | Substituted piperidines | Diastereoselective |
| Azido-aldehydes | One-pot azide reduction and cyclization | 3-Hydroxypiperidine-4-carboxylic acid derivatives | Enantioselective |
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound is of great interest due to the distinct biological activities often associated with different stereochemical arrangements. This section details various strategies to achieve enantioselective and diastereoselective synthesis of this target molecule and its analogues.
Chiral Pool Synthesis Strategies for Piperidine Diols
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. researchgate.net L-malic acid, for example, has been employed as a chiral starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for certain pharmaceutical compounds. researchgate.net This multi-step synthesis proceeds with high enantiomeric excess (>98% ee). researchgate.net
Similarly, L-serine can serve as a chiral precursor for the synthesis of polyhydroxylated piperidines. researchgate.net The synthesis often involves key steps like Grubbs II catalyzed ring-closing metathesis and stereoselective epoxidation to construct the piperidine ring with the desired stereochemistry. researchgate.net
The use of the chiral pool provides a reliable method for accessing enantiomerically pure piperidine derivatives, as the stereochemistry of the final product is directly derived from the starting material.
Application of Chiral Catalysts in Stereoselective Transformations
Chiral catalysts are instrumental in achieving high levels of enantioselectivity in the synthesis of piperidines. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
For instance, chiral bifunctional organocatalysts have been developed for the enantioselective synthesis of 3-substituted isoindolinones, which can be precursors to piperidine derivatives. nih.gov Chiral tertiary-amine catalysts bearing a urea (B33335) group have shown high yields and enantioselectivities (up to 95% ee). nih.gov
The enantioselective addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction, can be effectively catalyzed by chiral amino alcohols. clockss.org Isoquinuclidinylmethanols, a class of sterically constrained amino alcohols, have been successfully used as chiral ligands in this reaction, affording products with good enantiomeric excess. clockss.org
Furthermore, a catalytic, asymmetric δ-C-H cyanation of amines has been developed using a chiral copper catalyst. nsf.gov This method provides access to chiral δ-amino nitriles, which can be subsequently reduced and cyclized to form enantioenriched piperidines. nsf.gov
Table 3: Chiral Catalysts in Piperidine Synthesis
| Reaction Type | Chiral Catalyst/Ligand | Product Type | Enantioselectivity (ee) |
| Aldol-cyclization rearrangement | Chiral tertiary-amine urea | 3-Substituted isoindolinones | Up to 95% |
| Diethylzinc addition to aldehydes | Isoquinuclidinylmethanols | Chiral alcohols | Up to 74% |
| δ-C-H cyanation of amines | Chiral Copper complex | Chiral δ-amino nitriles | Up to 84% |
Asymmetric Dihydroxylation Methodologies
Asymmetric dihydroxylation is a powerful method for introducing two adjacent hydroxyl groups with controlled stereochemistry. The Sharpless asymmetric dihydroxylation, in particular, is a widely used reaction that employs osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.org
This methodology can be applied to the synthesis of piperidine diols by performing the dihydroxylation on a suitable unsaturated piperidine precursor. The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product. wikipedia.org The reaction is also highly regioselective, favoring the oxidation of the more electron-rich double bond in a molecule. wikipedia.org
For example, the Sharpless asymmetric dihydroxylation has been utilized in the synthesis of enantiomerically pure 6-methylpipecolic acid. whiterose.ac.uk This demonstrates the applicability of this method in creating chiral centers within the piperidine ring system.
Diastereoselective Control in Piperidine Diol Formation
Achieving diastereoselective control is crucial when multiple stereocenters are being formed in a single reaction. Various strategies have been developed to influence the relative stereochemistry of substituents on the piperidine ring.
Ene cyclization of 4-aza-1,7-dienes, catalyzed by Lewis acids such as MeAlCl₂, can afford trans-3,4-disubstituted piperidines with high diastereomeric ratios. researchgate.net In contrast, Prins cyclization of similar precursors using a Brønsted acid like concentrated hydrochloric acid can lead to the formation of cis-3,4-disubstituted piperidines with high diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions can therefore be used to selectively form either the cis or trans diastereomer. researchgate.net
In the context of this compound, the relative stereochemistry of the methyl and hydroxyl groups can be controlled through careful selection of the synthetic route. For example, the reduction of a ketone precursor can be influenced by the existing stereochemistry in the molecule, leading to a diastereoselective outcome.
The synthesis of trans-3,4-dimethyl-4-arylpiperidines has been achieved with high diastereoselectivity through a sequence involving a stereoselective anti-SN2' cuprate (B13416276) displacement and a trans-selective methylation. nih.gov This highlights how a sequence of stereocontrolled reactions can be used to build up the desired diastereomer.
Functional Group Transformations and Derivatization within the this compound Framework
The introduction and modification of functional groups on a pre-existing piperidine scaffold are crucial for creating the target molecule and its derivatives. These transformations include hydroxylation, alkylation, selective protection/deprotection, and reduction, each requiring specific and controlled reaction conditions to achieve the desired regioselectivity and stereoselectivity.
The introduction of hydroxyl groups at specific positions on the piperidine ring is a critical step in the synthesis of this compound. Modern synthetic approaches have increasingly turned to biocatalysis to achieve high selectivity under mild conditions.
Recent breakthroughs have demonstrated the use of scalable enzymatic C–H oxidation to install hydroxyl groups onto inexpensive carboxylated piperidine precursors. chemistryviews.org This method offers a streamlined pathway to high-value enantiopure piperidines. For instance, enzymes such as trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases have been successfully used. chemistryviews.org In cases where no enzyme was previously known to catalyze the hydroxylation of a 3-carboxylated piperidine, researchers identified ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) as an effective biocatalyst. chemistryviews.org These hydroxylated intermediates can then undergo further reactions, such as radical cross-couplings, to assemble complex piperidine derivatives. chemistryviews.org The existence of naturally occurring piperidine alkaloids with ring-oxygenated substituents, such as 4α-hydroxy-cis-2-methyl-6-(2-oxopropyl)piperidine identified from Picea pungens, underscores the biological relevance of such hydroxylated structures. nih.gov
Table 1: Enzymatic Hydroxylation of Piperidine Intermediates
| Enzyme | Substrate Type | Outcome | Reference |
| trans-4-proline hydroxylase (trans-P4H) | 2-carboxylated piperidines | Introduction of hydroxyl groups via C-H oxidation | chemistryviews.org |
| Engineered proline-4-hydroxylase (P4H810) | 2-carboxylated piperidines | Introduction of hydroxyl groups via C-H oxidation | chemistryviews.org |
| Ectoine 5-hydroxylase (SaEctD) | 3-carboxylated piperidines | Catalyzes hydroxylation where no previous enzyme examples existed | chemistryviews.org |
Introducing the C3-methyl group and other potential substituents onto the piperidine ring with high regioselectivity is a key synthetic challenge. Various strategies have been developed to achieve this, often relying on the generation of reactive intermediates.
One effective method is the regioselective 3-alkylation of piperidine, which can be achieved by converting piperidine to N-chloropiperidine and subsequently dehydrohalogenating it to form a Δ¹-piperideine enamine. odu.edu The corresponding enamide anion can then be alkylated with various alkyl halides to introduce substituents at the C3 position. odu.edu Another powerful strategy involves the alkylation of metalloenamines. For example, in the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, an analogue of the target compound, deprotonation of a tetrahydropyridine (B1245486) intermediate with n-butyllithium (n-BuLi) forms a metalloenamine that undergoes regio- and stereospecific alkylation. nih.gov
Furthermore, cyclic analogues of nitrogen mustards, such as 3-chloropiperidines, serve as precursors for alkylation. d-nb.info These compounds can react via a highly electrophilic bicyclic aziridinium (B1262131) ion, which is then attacked by nucleophiles to introduce various substituents. d-nb.info
Table 2: Selected Alkylation Strategies for Piperidine Derivatives
| Method | Precursor/Intermediate | Reagents | Outcome | Reference |
| Enamide Anion Alkylation | Δ¹-piperideine | Lithium diisopropylamide (LDA), Alkyl halide | Regioselective synthesis of 3-alkylpiperidines | odu.edu |
| Metalloenamine Alkylation | 1,2,3,4-Tetrahydropyridine | n-Butyllithium (n-BuLi), Alkylating agent | Regio- and stereospecific alkylation | nih.gov |
| Nucleophilic attack on Aziridinium Ion | 3-Chloropiperidine | Silver salts (e.g., AgBF₄), Nucleophile | Alkylation at the C3 position | d-nb.info |
| Rhodium-Catalyzed C-H Functionalization | N-protected piperidines | Dirhodium catalysts, Donor/acceptor carbenes | Site-selective functionalization (C2, C3, or C4) | nih.gov |
The synthesis of polyfunctional molecules like this compound, which contains both a secondary amine and a diol, requires a robust protecting group strategy. jocpr.com Protecting groups temporarily mask reactive moieties, preventing unwanted side reactions and allowing for selective transformations at other sites within the molecule. jocpr.com
The choice of protecting groups is critical and depends on their stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com For the piperidine nitrogen, carbamates such as tert-butoxycarbonyl (Boc) and benzyl (B1604629) carbamate (B1207046) (Cbz) are commonly employed. synarchive.comgoogle.com The Boc group, for instance, is stable under many reaction conditions but can be readily removed with acid. google.comchemicalbook.com
For the protection of 1,2-diols, cyclic acetals like acetonides or benzaldehyde (B42025) acetals are frequently used. synarchive.comutsouthwestern.edu Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are also effective for protecting hydroxyl groups and can be installed and removed under mild conditions, often orthogonal to carbamate protecting groups. jocpr.comgoogle.com A notable strategy for catechols (an aromatic diol) involves protection as a cyclic carbonate, which can be introduced and hydrolyzed under very mild conditions, showcasing the utility of sensitive protecting groups in specific contexts. mdpi.com The use of orthogonal protecting groups allows for sequential transformations without disturbing previously installed groups, which is essential for the synthesis of complex targets. jocpr.com
Table 3: Common Protecting Groups for Amine and Diol Functionalities
| Functional Group | Protecting Group | Common Protection Reagents | Common Deprotection Conditions | Reference |
| Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) | synarchive.com, google.com |
| Amine | Benzyl carbamate (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | synarchive.com |
| 1,2-Diol | Acetonide | 2,2-Dimethoxypropane, Acid catalyst | Aqueous acid | synarchive.com, utsouthwestern.edu |
| 1,2-Diol | Cyclic Carbonate | Diphenyl carbonate, Phosgene | Mild hydrolysis (e.g., water in DMF), Base (e.g., K₂CO₃ in MeOH) | mdpi.com |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF, HF), Acetic acid | jocpr.com, mdpi.com |
The final piperidine ring system is often accessed through the reduction of more highly oxidized precursors, such as substituted pyridines or piperidinones. These reductive steps are fundamental for establishing the desired saturated heterocyclic core.
Catalytic hydrogenation is a widely used method. For example, 4-methylpyridine (B42270) can be hydrogenated to 4-methylpiperidine (B120128) using a catalyst under hydrogen pressure. chemicalbook.com Similarly, hydrogenation is employed to reduce imine intermediates or other unsaturated functionalities within the piperidine ring system, often with high stereocontrol. google.comwhiterose.ac.uk
Chemical reduction using hydride reagents is another common approach. A method for preparing 3-methyl-1-phenethyl piperidine-4-ketone, a direct precursor to the diol, involves the selective reduction of a pyridinium (B92312) salt intermediate with sodium borohydride (B1222165) (NaBH₄). google.com The resulting piperidin-4-one, such as racemic 3-methyl-piperidin-4-one, can then be further reduced to the corresponding diol. chemicalbook.com These reductive transformations are crucial for converting readily available oxygenated starting materials into the final saturated piperidine target.
Table 4: Reductive Methods for the Synthesis of Piperidine Scaffolds
| Precursor Type | Reductive Method | Reagents/Catalyst | Product Type | Reference |
| Substituted Pyridine | Catalytic Hydrogenation | H₂, Catalyst (e.g., Ru/C) | Substituted Piperidine | chemicalbook.com |
| Pyridinium Salt | Hydride Reduction | Sodium borohydride (NaBH₄) | Tetrahydropyridine/Piperidinone | google.com |
| Piperidone | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Piperidinol | google.com |
| Unsaturated Piperidine | Catalytic Hydrogenation | H₂, Catalyst | Saturated Piperidine | whiterose.ac.uk |
Stereochemical Investigations of 3 Methylpiperidine 3,4 Diol
Enantiomeric and Diastereomeric Forms of 3-Methylpiperidine-3,4-diol
This compound possesses two chiral centers at the C3 and C4 positions of the piperidine (B6355638) ring. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are designated as cis and trans based on the relative orientation of the methyl and hydroxyl groups at C3 and C4.
The four stereoisomers are:
(3R,4R)-3-Methylpiperidine-3,4-diol
(3S,4S)-3-Methylpiperidine-3,4-diol
(3R,4S)-3-Methylpiperidine-3,4-diol
(3S,4R)-3-Methylpiperidine-3,4-diol
The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair, characterized by a trans relationship between the methyl and C4-hydroxyl groups. The (3R,4S) and (3S,4R) isomers form the other enantiomeric pair, with a cis relationship between these substituents.
The synthesis of specific stereoisomers of substituted piperidines often involves diastereoselective methods, such as the hydrogenation of substituted pyridine (B92270) precursors. nih.govrsc.org For instance, the hydrogenation of a corresponding 3-methyl-3,4-dihydroxypyridine could theoretically yield the cis diastereomers preferentially. Subsequent epimerization could then be employed to access the trans diastereomers. nih.govrsc.org The synthesis of structurally similar compounds, such as (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, highlights that specific stereoisomers of 3,4-disubstituted piperidines can be obtained through carefully designed synthetic routes. chemicalbook.com
Table 1: Possible Stereoisomers of this compound
| Configuration | Relationship | Relative Stereochemistry |
| (3R,4R) | Enantiomer of (3S,4S) | trans |
| (3S,4S) | Enantiomer of (3R,4R) | trans |
| (3R,4S) | Enantiomer of (3S,4R) | cis |
| (3S,4R) | Enantiomer of (3R,4S) | cis |
Chiral Resolution Techniques for Enantiopure this compound
The separation of enantiomers is a critical step in the development of chiral drugs and in detailed stereochemical studies. For a racemic mixture of this compound, several chiral resolution techniques could be theoretically applied.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the piperidine can be recovered by removing the resolving agent.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. sigmaaldrich.comazypusa.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds. epa.gov The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. For this compound, both normal-phase and reversed-phase chiral HPLC could be explored to achieve separation of the enantiomeric pairs. sigmaaldrich.com Capillary electrophoresis with a chiral selector, such as cyclodextrins, is another viable technique that has been successfully applied to the chiral separation of related compounds. nih.gov
Conformational Analysis of the Piperidine Ring and Diol Moiety
The biological activity and physical properties of piperidine derivatives are intrinsically linked to their three-dimensional conformation. The conformational landscape of this compound is primarily governed by the puckering of the piperidine ring and the rotational freedom of the hydroxyl groups.
Ring Puckering and Inversion Dynamics
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For a substituted piperidine like this compound, there is a dynamic equilibrium between two chair conformers through a process of ring inversion. The substituents can occupy either axial or equatorial positions, and the relative stability of the conformers is determined by the steric and electronic interactions of these substituents.
For the trans isomers, for example, one chair conformer would have the C3-methyl group in an equatorial position and the C4-hydroxyl group in an axial position, while the other chair conformer would have an axial methyl and an equatorial hydroxyl. The preferred conformation will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions. nih.gov
For the cis isomers, both substituents would be on the same side of the ring. This could lead to one chair conformer with both groups equatorial and another with both groups axial. The diequatorial conformer is generally expected to be significantly more stable due to the avoidance of severe 1,3-diaxial strain.
Analysis of Intramolecular Interactions Influencing Conformation
The conformation of this compound is further influenced by intramolecular interactions, most notably hydrogen bonding. The vicinal diol moiety (hydroxyl groups at C3 and C4) and the ring nitrogen can participate in intramolecular hydrogen bonds.
An intramolecular hydrogen bond can form between the hydroxyl group at C4 and the nitrogen atom of the piperidine ring, or between the two hydroxyl groups. The formation of such hydrogen bonds can significantly influence the conformational equilibrium by stabilizing a particular chair or twist-boat conformation. For instance, a hydrogen bond between an axial C4-hydroxyl group and the ring nitrogen could stabilize a conformer that might otherwise be less favored due to steric factors. Studies on related 3-piperidinols have highlighted the importance of intramolecular hydrogen bonding in determining their conformational preferences. globalauthorid.com The presence and strength of these hydrogen bonds can often be inferred from spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Methylpiperidine 3,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental picture of the carbon-hydrogen framework of 3-Methylpiperidine-3,4-diol.
In the ¹H NMR spectrum, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For this compound, one would expect to see signals corresponding to the methyl group protons, the various methylene (B1212753) (-CH₂-) and methine (-CH-) protons on the piperidine (B6355638) ring, and the hydroxyl (-OH) protons. The integration of these signals reveals the relative number of protons contributing to each resonance, while the splitting pattern (multiplicity) provides information about neighboring protons.
The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom produces a signal at a characteristic chemical shift. The spectrum for this compound would show distinct resonances for the methyl carbon, the five carbons of the piperidine ring (including two bearing hydroxyl groups and one bearing the methyl group), each shifted according to its local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and stereochemistry.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃- | ~0.9 - 1.2 | ~15 - 25 |
| Ring -CH ₂- Protons | ~1.4 - 3.2 | ~25 - 55 |
| Ring -CH -OH Proton | ~3.5 - 4.0 | ~65 - 75 |
| NH | ~1.5 - 3.0 (broad) | N/A |
| OH | ~2.0 - 5.0 (broad) | N/A |
| C -CH₃ | N/A | ~70 - 80 |
| C -OH | N/A | ~65 - 75 |
While 1D NMR identifies the basic components of the molecule, two-dimensional (2D) NMR techniques are crucial for piecing together the full 3D structure and determining stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the mapping of the proton-proton connectivity throughout the piperidine ring. This helps to trace the sequence of -CH₂- and -CH- groups, confirming the ring structure. longdom.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. The intensity of NOESY cross-peaks is inversely proportional to the distance between the protons. For this compound, which has multiple stereocenters (at C3 and C4), NOESY is vital for determining the relative stereochemistry. longdom.org For instance, a NOESY correlation between the proton of the methyl group at C3 and the proton at C4 would suggest they are on the same face of the ring (cis relationship), whereas the absence of such a correlation might suggest a trans relationship.
The combination of COSY and NOESY allows for the unambiguous assignment of the relative configuration of the methyl group and the two hydroxyl groups on the piperidine ring. longdom.orgnih.gov
¹⁵N NMR spectroscopy specifically probes the nitrogen atom within the piperidine ring. Although less sensitive than ¹H NMR, it provides direct information about the electronic environment of the nitrogen. The chemical shift of the ¹⁵N signal can be influenced by factors such as protonation state, hydrogen bonding, and the conformation of the ring. This technique can be used to confirm the presence of the secondary amine in the piperidine ring and study its interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. mdpi.com This high accuracy allows for the determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the atomic isotopes, the molecular formula (C₆H₁₃NO₂) can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.
Table 2: Theoretical Mass of this compound for HRMS Analysis
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
| C₆H₁₃NO₂ | [M+H]⁺ | 132.10191 |
| C₆H₁₃NO₂ | [M+Na]⁺ | 154.08386 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. nih.govnih.gov This is essential for assessing the purity of a this compound sample. A pure sample will ideally show a single sharp peak in the chromatogram at a specific retention time, with the corresponding mass spectrum confirming the molecular weight of the target compound. nih.gov
Tandem Mass Spectrometry (LC-MS/MS) provides further structural confirmation. grafiati.com In this technique, the molecular ion of this compound (e.g., the [M+H]⁺ ion at m/z 132.1) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to create a fragmentation pattern, or MS/MS spectrum. This pattern is a unique fingerprint for the molecule, determined by its specific bond strengths and structure. Expected fragmentation pathways for this compound would include losses of water (H₂O) from the diol functionality and cleavage of the piperidine ring, providing definitive evidence of its identity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar amine (N-H) and hydroxyl (O-H) groups, exhibits low volatility and is prone to thermal degradation, making it unsuitable for direct GC-MS analysis. To overcome this limitation, a crucial derivatization step is required to convert the polar functional groups into less polar, more volatile moieties.
This process is analogous to the analysis of other highly functionalized biomolecules, where derivatization is essential for successful GC-MS analysis. For instance, in the quantification of 1,3-thiazinane-4-carboxylic acid in human urine, a derivatization step using isobutyl chloroformate (IBCF) was necessary to facilitate its detection by GC-MS. nih.gov
For this compound, a common derivatization strategy would involve silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation. This chemical modification replaces the active hydrogen atoms on the nitrogen and oxygen with non-polar groups (e.g., trimethylsilyl (B98337) or acetyl groups), thereby increasing the molecule's volatility and thermal stability.
Once derivatized, the compound can be introduced into the GC, where it is separated from other components. The separated derivative then enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint for the molecule, allows for its unequivocal identification and structural confirmation by analyzing the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its defining functional groups. While a spectrum for the exact diol is not publicly available, the expected peaks can be inferred from the spectra of related compounds like 3-methylpiperidine (B147322) and general knowledge of functional group frequencies. nih.gov
Key expected IR absorption bands for this compound are detailed in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | A prominent broad peak indicating the presence of hydroxyl groups, often participating in hydrogen bonding. |
| N-H (Amine) | Stretching | 3300-3500 (Medium) | A medium-intensity peak, which may overlap with the O-H band, confirming the secondary amine. |
| C-H (Aliphatic) | Stretching | 2850-3000 | Sharp peaks corresponding to the C-H bonds of the piperidine ring and the methyl group. |
| C-O (Alcohol) | Stretching | 1050-1260 | A strong band indicating the presence of the carbon-oxygen single bond from the diol functionality. |
The precise position and shape of the O-H and N-H bands can provide clues about the extent of intra- and intermolecular hydrogen bonding within the sample.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a molecule with multiple chiral centers like this compound, this technique is unparalleled in its ability to elucidate the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of sufficient quality can be a challenge, the analysis of its derivatives often provides the necessary structural insights. nih.gov
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
This compound has two stereocenters (at the C3 and C4 positions), giving rise to multiple possible stereoisomers. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining both the relative and absolute stereochemistry of these chiral centers. nih.govnih.gov
By diffracting X-rays off a single crystal of the compound or a suitable derivative (e.g., an N-tosyl derivative), a unique diffraction pattern is generated. nih.gov Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, revealing the relative orientation of the methyl group at C3 and the hydroxyl group at C4 (i.e., whether they are cis or trans to each other).
Furthermore, through the anomalous dispersion effect, SCXRD can be used to determine the absolute configuration of the chiral centers, distinguishing between enantiomers without the need for a reference chiral standard. This capability is critical in pharmaceutical and biological contexts where stereoisomers can have vastly different activities.
Analysis of Supramolecular Interactions and Crystal Packing
The crystal structure of this compound is not just defined by the covalent bonds within the molecule, but also by the network of non-covalent interactions that dictate how the molecules arrange themselves in the solid state. mdpi.com This arrangement, known as crystal packing, is governed by supramolecular interactions, with hydrogen bonds playing a dominant role due to the presence of the amine and diol functional groups.
The hydroxyl (O-H) and amine (N-H) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms are effective hydrogen bond acceptors. This allows for the formation of a robust network of intermolecular hydrogen bonds, such as O-H···O, N-H···O, and O-H···N. mdpi.comnih.gov These interactions organize the individual molecules into well-defined one-, two-, or three-dimensional architectures, significantly influencing the crystal's stability, density, and melting point. rsc.org The study of these packing motifs is a key aspect of crystal engineering.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a given molecule dominates, providing a graphical representation of its shape and its close contacts with neighboring molecules.
For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, providing a clear visual summary of the most significant interactions.
A representative breakdown of these contributions is shown in the table below.
| Intermolecular Contact Type | Typical Percentage Contribution | Description |
| H···H | 40-70% | The most abundant type of contact, representing the general van der Waals surface of the molecule. nih.govnih.gov |
| O···H / H···O | 10-25% | Sharp spikes in the fingerprint plot, characteristic of the strong hydrogen bonds involving the diol groups. nih.gov |
| C···H / H···C | 10-20% | Weaker C-H···O or C-H···π interactions that contribute to the overall stability of the crystal packing. nih.gov |
| N···H / H···N | 5-10% | Represents hydrogen bonds involving the piperidine nitrogen atom. nih.govmdpi.com |
This quantitative analysis provides profound insight into the nature and relative importance of the forces that govern the supramolecular assembly of this compound in the crystalline state.
Derivatization Strategies for Enhanced Analysis and Chemical Modification of 3 Methylpiperidine 3,4 Diol
Derivatization for Chromatographic Separation and Resolution
The inherent polarity of 3-Methylpiperidine-3,4-diol, owing to its hydroxyl and amine functionalities, can lead to poor chromatographic performance, such as peak tailing on reversed-phase columns and strong retention on normal-phase columns. Derivatization is employed to mask these polar groups, thereby improving peak shape, enhancing volatility for gas chromatography (GC), and modifying retention characteristics for liquid chromatography (LC).
The secondary amine in the piperidine (B6355638) ring is a prime target for derivatization. Perfluoroacylation, the introduction of a perfluorinated acyl group, is a widely used technique. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile, and highly electron-capturing amides. This not only improves chromatographic behavior but also significantly enhances detection sensitivity in GC with an electron capture detector (GC-ECD). A patent for preparing trifluoroacetyl-substituted piperidines describes using trifluoroacetic anhydride in the presence of a base like pyridine (B92270). google.com While the basicity of piperidine derivatives can be affected by such modifications, these derivatives are generally stable. nih.gov
Table 1: Common Perfluoroacylation Reagents for Amine Derivatization
| Reagent Name | Abbreviation | Structure of Acyl Group | Key Advantages |
| Trifluoroacetic Anhydride | TFAA | CF₃CO- | High volatility of derivatives |
| Pentafluoropropionic Anhydride | PFPA | C₂F₅CO- | Increased electron capture response |
| Heptafluorobutyric Anhydride | HFBA | C₃F₇CO- | Enhanced chromatographic resolution |
The 1,2-diol functionality of this compound can be derivatized to reduce its polarity and improve chromatographic performance.
Acetylation: Acetylation converts the hydroxyl groups into esters using reagents like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine, triethylamine). This transformation reduces hydrogen bonding capabilities, leading to improved peak shape and volatility.
Silylation: Silylation is a common derivatization technique for hydroxyl groups, where a silyl (B83357) ether is formed. A variety of silylating reagents are available, offering different levels of reactivity and stability. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl (B98337) (TMS) ethers are significantly more volatile and thermally stable, making them suitable for GC analysis.
Cyclic Acetals: The vicinal diol arrangement in this compound is ideal for the formation of cyclic acetals (or ketals). Reaction with an aldehyde or ketone (e.g., acetone, benzaldehyde) in the presence of an acid catalyst yields a five-membered ring (a 1,3-dioxolane (B20135) derivative) fused to the piperidine ring. This not only protects the diol in a single step but also introduces a new chiral center, which can be useful for certain analytical separations. The formation of cyclic acetals is often favored due to kinetic and thermodynamic advantages. libretexts.orgchemtube3d.com A range of carbonyl compounds can be used to form these derivatives, and the reaction conditions are generally mild. organic-chemistry.org
Table 2: Derivatization Reagents for Diol Functionality
| Derivatization Type | Reagent Example | Functional Group Formed | Primary Application |
| Acetylation | Acetic Anhydride | Ester | GC and LC analysis |
| Silylation | BSTFA | Silyl Ether | GC analysis |
| Cyclic Acetal Formation | Acetone | Isopropylidene Ketal | GC and LC analysis, protecting group |
Derivatization for Mass Spectrometric Sensitivity and Selectivity
For mass spectrometry (MS), derivatization can be used to improve ionization efficiency, direct fragmentation pathways, and increase the mass of the analyte to move it out of the low-mass interference region. The perfluoroacylated derivatives mentioned previously are also beneficial for MS analysis, as the fluorine atoms can provide a unique isotopic signature.
Synthetic Derivatization for Library Generation and Functional Group Interconversion
Beyond analytical purposes, the derivatization of this compound serves as a starting point for creating libraries of related compounds for biological screening. The amine and diol functionalities are handles for a wide range of chemical transformations.
Amine Functionalization: The secondary amine can undergo N-alkylation, N-arylation, N-acylation, and reductive amination to introduce a diverse array of substituents. These reactions allow for the systematic modification of the steric and electronic properties of the piperidine nitrogen. For example, N-acyl ureas of substituted piperidines have been synthesized to explore their biological activities. nih.gov
Diol Functionalization: The diol can be converted to other functional groups. For instance, oxidation of the diol can lead to an α-hydroxy ketone or a dicarbonyl compound, depending on the reagents and reaction conditions. The diol can also be converted into a cyclic sulfate (B86663) or sulfite, which are reactive intermediates for nucleophilic substitution, allowing for the introduction of other functional groups with stereochemical control.
Functional Group Interconversion: This involves the transformation of the existing functional groups into new ones. For example, the hydroxyl groups can be converted into leaving groups (e.g., tosylates, mesylates) and subsequently displaced by nucleophiles to introduce halogens, azides, or other moieties. The azide (B81097) can then be reduced to an amine, leading to an amino-diol derivative. Such interconversions are fundamental in synthetic organic chemistry for accessing novel structures. The synthesis of various piperine (B192125) derivatives through modification of the piperidine ring highlights this approach. dovepress.com
Computational Chemistry and Theoretical Studies of 3 Methylpiperidine 3,4 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other electronic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly popular for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A typical DFT analysis of 3-Methylpiperidine-3,4-diol would involve the B3LYP functional with a 6-311G** basis set to optimize the molecular geometry and predict its reactivity. nih.gov
The optimized geometry would confirm that the piperidine (B6355638) ring adopts a stable chair conformation. The positions of the methyl and two hydroxyl groups (axial vs. equatorial) would define the most stable diastereomers. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure. For instance, the lowest energy conformer would likely feature the bulkier methyl group in an equatorial position to minimize steric hindrance.
Key structural parameters such as bond lengths and angles can be calculated with high accuracy.
Table 1: Predicted Structural Parameters of this compound (Illustrative) This table presents hypothetical yet plausible data for the lowest energy conformer of this compound, as specific published DFT results are not available. The values are based on standard parameters for similar chemical environments.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-C (ring) | 1.53 - 1.55 |
| C-N (ring) | 1.47 | |
| C-O (hydroxyl) | 1.43 | |
| C-C (methyl) | 1.53 | |
| Bond Angle (°) | C-N-C | 111.5 |
| C-C-C | 110.0 - 112.0 | |
| C-C-O | 109.5 | |
| Dihedral Angle (°) | C2-N1-C6-C5 | -55.9 |
DFT is also employed to study chemical reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can predict how the molecule will interact with other chemical species.
Semi-empirical methods are simplified versions of Hartree-Fock theory. uni-muenchen.de They are computationally much faster than DFT because they use empirical parameters to approximate many of the complex integrals involved in the calculations. wustl.edu Methods like PM3 (Parametric Method 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewikipedia.org
These methods are particularly useful for quickly screening large numbers of molecules or for studying very large systems where DFT would be too computationally expensive. While less accurate for geometries and energies compared to DFT, they provide valuable qualitative insights into electronic structure and properties like heats of formation. uni-muenchen.de PM3, for example, is a re-parameterization of AM1 and is known for its generally good performance for a wide range of organic molecules. wikipedia.org
Table 2: Comparison of Semi-Empirical Methods for Analyzing this compound (Illustrative) This table provides a general comparison of what to expect from these methods when applied to a molecule like this compound, based on their known characteristics.
| Method | Primary Use Case | Expected Accuracy for Geometry | Expected Accuracy for Heat of Formation |
|---|---|---|---|
| MNDO | Initial, rapid calculations | Fair | Fair |
| AM1 | General purpose, improved over MNDO | Good | Good |
| PM3 | General purpose, often better for H-bonds than AM1 | Good | Good |
Molecular Dynamics Simulations to Explore Conformation and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound moves, flexes, and interacts with its environment over time.
For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation would track the trajectory of every atom, providing insights into:
Conformational Flexibility: The piperidine ring can undergo conformational changes, such as the chair-to-boat interconversion. MD simulations can explore the frequency and pathways of these transitions.
Substituent Dynamics: The rotation of the methyl and hydroxyl groups can be monitored to understand their preferred orientations and flexibility.
Intermolecular Interactions: The formation and breaking of hydrogen bonds between the hydroxyl groups of the molecule and surrounding water molecules can be quantified, which is crucial for understanding its solubility and interaction with biological targets. mdpi.com
Analysis of the MD trajectory often involves calculating metrics like the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to understand its exposure to the solvent. nih.gov
Analysis of Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential Maps (MEP)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 3: Predicted Frontier Orbital Energies of this compound (Illustrative DFT B3LYP/6-311G data)** This table presents hypothetical yet plausible data. Specific published results are not available.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | +1.5 |
| HOMO-LUMO Gap (eV) | 8.0 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is calculated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different regions of charge:
Red: Regions of negative potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen and are susceptible to electrophilic attack.
Blue: Regions of positive potential, poor in electrons. These are usually found around hydrogen atoms, especially those bonded to electronegative atoms (like in O-H groups), and are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-neutral potential.
For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the two hydroxyl groups and the nitrogen atom of the piperidine ring. Positive potential (blue) would be concentrated on the hydrogens of the hydroxyl groups.
Theoretical Modeling of Rotational Barriers and Conformational Isomerism
Molecules are not static; their constituent parts can rotate around single bonds. Theoretical modeling can be used to calculate the energy barriers associated with these rotations. For this compound, this includes:
Ring Inversion: The energy barrier for the chair-to-chair inversion of the piperidine ring. This process involves passing through higher-energy twist-boat and boat conformations.
Substituent Rotation: The energy barriers for the rotation of the C-O bonds of the hydroxyl groups and the C-C bond of the methyl group.
These rotational barriers determine the relative stability and populations of different conformational isomers at a given temperature. By mapping the potential energy surface as a function of specific dihedral angles, computational methods can identify the most stable conformers (energy minima) and the transition states that separate them (energy maxima). This information is critical for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity.
Table 4: Predicted Rotational Energy Barriers in this compound (Illustrative) This table presents hypothetical yet plausible data. Specific published results are not available.
| Rotation | Bond | Predicted Barrier (kcal/mol) | Significance |
|---|---|---|---|
| Ring Inversion | N/A (Full Ring) | ~10-12 | Determines the rate of interconversion between chair forms. |
| Hydroxyl Rotation | C-O | ~1-3 | Affects hydrogen bonding patterns. |
| Methyl Rotation | C-C | ~3-4 | Relatively free rotation at room temperature. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
